Cas no 878495-64-8 ((2R,3S,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol)
(2R,3S,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol Chemical and Physical Properties
Names and Identifiers
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- (2R,3S,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- (2R,3R,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- (2R,3R,4S,5S,6R)-2-((5-bromo-6-chloro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 878495-64-8
- 5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside
- MFCD06796940
- 5-Bromo-6-chloro-3-indolylalpha-D-glucopyranoside
- CS-0357159
- SCHEMBL284857
- 5-Bromo-6-chloro-3-indolyl ?-D-glucopyranoside
- EB03231
- Magenta-?-D-glucoside
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- MDL: MFCD06796940
- Inchi: 1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13-,14+/m1/s1
- InChI Key: CHRVKCMQIZYLNM-RGDJUOJXSA-N
- SMILES: BrC1C(=CC2=C(C=1)C(=CN2)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)Cl
Computed Properties
- Exact Mass: 406.97713g/mol
- Monoisotopic Mass: 406.97713g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 115Ų
(2R,3S,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol Security Information
(2R,3S,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM237854-1g |
5-Bromo-6-chloro-3-indolyl alpha-d-glucopyranoside |
878495-64-8 | 95% | 1g |
$555 | 2021-06-15 | |
| abcr | AB313977-100 mg |
5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside; 95% |
878495-64-8 | 100 mg |
€120.10 | 2023-07-19 | ||
| abcr | AB313977-250 mg |
5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside; 95% |
878495-64-8 | 250 mg |
€209.10 | 2023-07-19 | ||
| abcr | AB313977-1 g |
5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside; 95% |
878495-64-8 | 1 g |
€413.80 | 2023-07-19 | ||
| Apollo Scientific | BIMB3104-100mg |
5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside |
878495-64-8 | 100mg |
£45.00 | 2025-02-19 | ||
| Apollo Scientific | BIMB3104-250mg |
5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside |
878495-64-8 | 250mg |
£95.00 | 2025-02-19 | ||
| Apollo Scientific | BIMB3104-1g |
5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside |
878495-64-8 | 1g |
£210.00 | 2025-02-19 | ||
| Chemenu | CM237854-1g |
5-Bromo-6-chloro-3-indolyl alpha-d-glucopyranoside |
878495-64-8 | 95% | 1g |
$*** | 2023-03-29 | |
| Crysdot LLC | CD11037034-1g |
5-Bromo-6-chloro-3-indolyl alpha-d-glucopyranoside |
878495-64-8 | 95+% | 1g |
$588 | 2024-07-18 | |
| A2B Chem LLC | AC08413-100mg |
5-Bromo-6-chloro-3-indolyl alpha-d-glucopyranoside |
878495-64-8 | 100mg |
$106.00 | 2024-04-19 |
(2R,3S,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol Suppliers
(2R,3S,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on (2R,3S,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Introduction to (2R,3S,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol (CAS No. 878495-64-8)
{(2R,3S,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol} is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. Its intricate stereochemistry and structural motifs make it a promising candidate for various therapeutic applications. This compound belongs to a class of molecules that exhibit unique interactions with biological targets, making it a subject of intense research interest.
The CAS No. 878495-64-8 uniquely identifies this molecule in chemical databases and literature. Its molecular structure features a complex arrangement of chiral centers, which are critical for its biological activity. The presence of a 5-bromo-6-chloro-1H-indol-3-yl moiety introduces halogen atoms that can participate in various chemical reactions, enhancing its utility in drug design and development.
Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound using innovative methodologies. The (2R,3S,4S,5R,6R)-configuration of the oxane ring provides a rigid scaffold that mimics natural products and bioactive molecules. This stereochemical arrangement is crucial for optimizing binding affinity and selectivity when interacting with biological targets.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The (5-bromo-6-chloro-1H-indol-3-yl)oxy group serves as a versatile handle for further functionalization, allowing chemists to explore diverse pharmacophores. This flexibility makes it an attractive scaffold for medicinal chemists seeking to design molecules with improved pharmacokinetic properties.
Current research in this area has highlighted the compound's role as a key intermediate in the synthesis of biologically active molecules. Studies have demonstrated its utility in generating derivatives with enhanced binding affinity to specific enzymes and receptors. These findings underscore the importance of stereochemistry in determining the biological activity of such compounds.
The 6-(hydroxymethyl)oxane moiety adds another layer of complexity to this molecule. Hydroxymethyl groups are known to participate in hydrogen bonding interactions, which can significantly influence the binding mode of a drug candidate. This feature makes it particularly interesting for designing molecules that interact with proteins or nucleic acids.
In conclusion, (2R,3S,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol (CAS No. 878495-64-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and stereochemical configuration make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.
878495-64-8 ((2R,3S,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol) Related Products
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